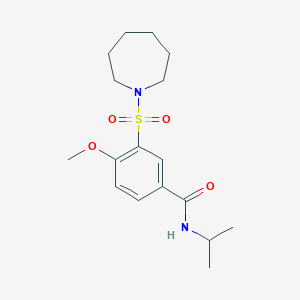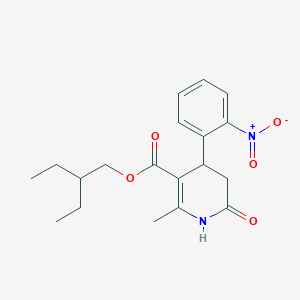![molecular formula C17H12F2N2O3 B4689651 N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4689651.png)
N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide, also known as DFP-10917, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DFP-10917 is a member of the isoxazolecarboxamide family of compounds, which are known for their ability to inhibit cell growth and induce apoptosis in cancer cells. In
Wirkmechanismus
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide is not fully understood, but it is thought to work by inhibiting the activity of the proteasome, a complex of proteins that is responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, this compound prevents the degradation of proteins that are important for cell survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, this compound has been shown to inhibit the proliferation of cancer cells, reduce the levels of anti-apoptotic proteins, and increase the levels of pro-apoptotic proteins. This compound has also been shown to induce cell cycle arrest in cancer cells, which can prevent the cells from dividing and growing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide is that it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on normal cells and tissues.
Zukünftige Richtungen
There are several future directions for research on N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to study the effects of this compound on normal cells and tissues, in order to better understand its potential side effects and toxicity. Additionally, research could be conducted to determine the optimal dosage and administration of this compound for cancer treatment. Finally, this compound could be tested in clinical trials to determine its safety and efficacy as a cancer treatment in humans.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Specifically, this compound has been shown to be effective in inhibiting the growth of breast cancer cells, lung cancer cells, and leukemia cells. Additionally, this compound has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-17(19)23-14-9-5-4-8-12(14)20-16(22)13-10-15(24-21-13)11-6-2-1-3-7-11/h1-10,17H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMOOJHEVXNGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-L-prolinamide](/img/structure/B4689573.png)
![N-cyclopropyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4689581.png)
![3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4689589.png)


![N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4689604.png)
![N-[2-[(butylimino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B4689621.png)

![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4689661.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4689668.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4689676.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide](/img/structure/B4689682.png)
![methyl 3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4689690.png)
![1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4689700.png)